Iodo(~12~C)methane
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Overview
Description
Iodo(~12~C)methane, also known as iodomethane or methyl iodide, is an organoiodine compound with the chemical formula CH₃I. It is a colorless, volatile liquid with a sweet odor, commonly used in organic synthesis as a methylating agent. Due to its reactivity, it plays a significant role in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodo(~12~C)methane can be synthesized through several methods:
- This method involves the reaction of methanol (CH₃OH) with iodine (I₂) in the presence of red phosphorus (P) to produce iodomethane.
Reaction of Methanol with Iodine and Red Phosphorus: CH3OH+I2+P→CH3I+H3PO3
Another common method is the reaction of dimethyl sulfate ((CH₃O)₂SO₂) with potassium iodide (KI).Reaction of Methyl Sulfate with Potassium Iodide: (CH3O)2SO2+KI→CH3I+K2SO4
Industrial Production Methods: Industrial production of iodomethane typically involves the reaction of methanol with hydrogen iodide (HI) under controlled conditions. This method is preferred due to its efficiency and scalability.
CH3OH+HI→CH3I+H2O
Types of Reactions:
- Iodomethane is highly reactive in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Substitution Reactions: CH3I+Nu−→CH3Nu+I−
Under basic conditions, iodomethane can undergo elimination reactions to form alkenes.Elimination Reactions: CH3I+Base→CH2+HI
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide (OH⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.
Bases: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used in elimination reactions.
Major Products:
Methylated Compounds: Substitution reactions typically yield methylated products such as methyl ethers, methyl amines, and methyl sulfides.
Alkenes: Elimination reactions produce alkenes, such as ethylene.
Scientific Research Applications
Iodo(~12~C)methane has a wide range of applications in scientific research:
Biology: In biological research, it is used to study methylation processes and as a radiolabeling agent in tracer studies.
Medicine: Iodomethane is employed in the synthesis of pharmaceuticals, particularly in the preparation of methylated drugs.
Industry: It is used in the production of pesticides, herbicides, and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
Iodo(~12~C)methane can be compared with other methyl halides such as:
Chloromethane (CH₃Cl): Less reactive than iodomethane due to the stronger C-Cl bond.
Bromomethane (CH₃Br): More reactive than chloromethane but less reactive than iodomethane.
Fluoromethane (CH₃F): Least reactive among the methyl halides due to the very strong C-F bond.
Uniqueness: this compound is unique due to its high reactivity, making it an excellent methylating agent. Its ability to easily participate in nucleophilic substitution reactions sets it apart from other methyl halides.
Comparison with Similar Compounds
- Chloromethane (CH₃Cl)
- Bromomethane (CH₃Br)
- Fluoromethane (CH₃F)
Properties
CAS No. |
1173018-72-8 |
---|---|
Molecular Formula |
CH3I |
Molecular Weight |
141.928 g/mol |
IUPAC Name |
iodo(112C)methane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+0 |
InChI Key |
INQOMBQAUSQDDS-IGMARMGPSA-N |
Isomeric SMILES |
[12CH3]I |
Canonical SMILES |
CI |
Origin of Product |
United States |
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